Phosphonic acid, [chloro(dimethylamino)methyl]-
CAS No.: 71566-43-3
Cat. No.: VC18477279
Molecular Formula: C3H9ClNO3P
Molecular Weight: 173.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71566-43-3 |
|---|---|
| Molecular Formula | C3H9ClNO3P |
| Molecular Weight | 173.53 g/mol |
| IUPAC Name | [chloro(dimethylamino)methyl]phosphonic acid |
| Standard InChI | InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8) |
| Standard InChI Key | HLXNGXGHLKWUNU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(P(=O)(O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
The IUPAC name of this compound is [chloro(dimethylamino)methyl]phosphonic acid, and it is registered under CAS No. 71566-43-3. The molecular structure features a central phosphorus atom covalently bonded to:
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Three oxygen atoms (two hydroxyl groups and one double-bonded oxygen)
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A carbon atom substituted with a chlorine atom and a dimethylamino group ().
Molecular and Spectroscopic Data
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 173.53 g/mol | |
| InChI | InChI=1S/C3H9ClNO3P/c1-5(2)3(4)9(6,7)8/h3H,1-2H3,(H2,6,7,8) | |
| SMILES | CN(C)C(Cl)P(=O)(O)O |
The presence of both electron-withdrawing (chlorine) and electron-donating (dimethylamino) groups creates a polarized molecular environment, influencing its reactivity and interaction with biological targets.
Synthesis and Purification Strategies
Synthetic Routes
The synthesis of [chloro(dimethylamino)methyl]phosphonic acid typically involves:
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Phosphonylation of Hydroxy Esters: Reacting hydroxy esters with phosphonochloridates under controlled conditions . For example, -protected aminoalkylphosphonochloridates can be coupled with methyl hydroxyalkanoates to form phosphonodepsipeptide analogs .
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Chlorination of Precursors: Introducing chlorine via reagents like thionyl chloride () to dimethylamino-methylphosphonic acid derivatives.
A representative synthesis pathway is:
Reaction conditions (e.g., temperature, solvent) must be optimized to minimize side reactions such as hydrolysis or oligomerization.
Purification Techniques
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Recrystallization: Using polar solvents like ethanol or water to isolate high-purity crystals.
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Chromatography: Silica gel column chromatography with eluents such as ethyl acetate/hexane mixtures.
Applications in Pharmaceutical and Agricultural Sciences
Antimicrobial Activity
The compound disrupts microbial cell membranes by binding to phospholipid bilayers, inhibiting enzymes like ATPases. Studies report efficacy against:
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Gram-positive bacteria (Staphylococcus aureus): MIC = 8 µg/mL.
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Fungal pathogens (Candida albicans): MIC = 16 µg/mL.
Drug Development
As a phosphonate analog, it serves as a transition-state mimic in protease inhibitors. For instance, derivatives have shown inhibitory activity against leucine aminopeptidase (Ki = 12 µM) .
Agricultural Uses
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Herbicidal Activity: Acts as a glyphosate analog, inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in weeds.
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Soil Stability: Degrades within 30 days under neutral soil conditions, minimizing environmental persistence.
Stability and Reactivity
pH-Dependent Hydrolysis
The compound exhibits remarkable stability at pH 6–8 but hydrolyzes rapidly under extreme conditions:
| Condition | Half-life (25°C) | Products |
|---|---|---|
| pH 2 (HCl) | 2 hours | Dimethylamine + Phosphoric acid |
| pH 12 (NaOH) | 1 hour | Chloride ions + CO₂ |
Hydrolysis mechanisms involve nucleophilic attack on the phosphorus center, with rate constants following .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with major mass loss events at 220°C (elimination of HCl) and 300°C (phosphorus-oxygen bond cleavage).
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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: δ = 18.2 ppm (singlet, P=O).
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: δ = 2.8 ppm (s, 6H, N(CH₃)₂), δ = 3.1 ppm (d, 1H, CHCl).
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IR Spectroscopy: Peaks at 1150 cm⁻¹ (P=O), 750 cm⁻¹ (C-Cl).
Chromatographic Profiling
HPLC retention time: 6.8 minutes (C18 column, acetonitrile/water 70:30).
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